molecular formula C9H11NO4 B14076283 1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one CAS No. 101384-03-6

1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one

Cat. No.: B14076283
CAS No.: 101384-03-6
M. Wt: 197.19 g/mol
InChI Key: SVHFKWCBHKLMGQ-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-furanyl]- is a chemical compound with the molecular formula C9H11NO4 It is characterized by the presence of a furan ring substituted with a nitroethyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-furanyl]- typically involves the nitration of a precursor furan compound followed by subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the selective introduction of the nitro group and the formation of the ethanone moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled conditions to maximize yield and purity. Post-reaction purification steps, such as recrystallization or chromatography, are employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-furanyl]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated furan derivatives.

Scientific Research Applications

Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-furanyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-furanyl]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The furan ring can interact with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-thienyl]-
  • Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-pyrrolyl]-
  • Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-phenyl]-

Uniqueness

Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-furanyl]- is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

101384-03-6

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

1-[4-(2-nitropropan-2-yl)furan-2-yl]ethanone

InChI

InChI=1S/C9H11NO4/c1-6(11)8-4-7(5-14-8)9(2,3)10(12)13/h4-5H,1-3H3

InChI Key

SVHFKWCBHKLMGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CO1)C(C)(C)[N+](=O)[O-]

Origin of Product

United States

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